1H and 13C NMR spectral data for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde
1H and 13C NMR spectral data for 4-Chloro-2-fluoro-5-hydroxybenzaldehyde
Comprehensive 1 H and 13 C NMR Spectral Analysis of 4-Chloro-2-fluoro-5-hydroxybenzaldehyde: A Technical Guide for Structural Elucidation
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Chloro-2-fluoro-5-hydroxybenzaldehyde (CAS: 1507007-33-1)
Executive Summary & The Structural Paradigm
In modern drug discovery, halogenated benzaldehydes serve as critical pharmacophores and synthetic building blocks. The molecule 4-chloro-2-fluoro-5-hydroxybenzaldehyde presents a highly asymmetric, tetra-substituted aromatic system. For the analytical scientist, this molecule is an ideal candidate for advanced Nuclear Magnetic Resonance (NMR) structural elucidation.
The presence of the highly electronegative fluorine atom (spin I=1/2 , 100% natural abundance) at the C-2 position acts as an intrinsic "NMR beacon." Because 19 F exhibits robust scalar coupling ( J -coupling) to both protons and carbons across the aromatic ring, it breaks the degeneracy of the signals. This heteronuclear coupling allows for the unambiguous assignment of every position on the ring without relying solely on predictive chemical shift models, creating a mathematically self-validating structural proof.
Experimental Causality: Solvent Dynamics & Acquisition Parameters
Before detailing the spectral data, we must establish the causality behind the experimental design. A protocol is only as reliable as the physical chemistry principles grounding it.
The Causality of Solvent Selection
The choice of solvent is the first critical decision in the NMR workflow. While Chloroform-d (CDCl 3 ) is the default for many organic compounds, 4-chloro-2-fluoro-5-hydroxybenzaldehyde possesses a highly polar phenolic hydroxyl group (-OH). In non-polar solvents, this leads to unpredictable intermolecular hydrogen bonding, resulting in concentration-dependent chemical shift drift and severe line broadening.
By utilizing Dimethyl Sulfoxide-d 6 (DMSO-d 6 ) , a strong hydrogen-bond acceptor, we intentionally disrupt these intermolecular networks. The solvent strongly coordinates the -OH proton, anchoring its chemical exchange rate and allowing it to be observed as a distinct, sharp signal rather than a broad baseline artifact.
Self-Validating Acquisition Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a closed-loop, self-validating system where orthogonal data points (1D 1 H, 1D 13 C, and 19 F) independently confirm the same structural reality.
Step 1: Sample Preparation Weigh precisely 15–20 mg of the high-purity analyte[1]. Dissolve entirely in 0.6 mL of DMSO-d 6 (100 atom % D, containing 0.03% v/v TMS as an internal reference). Transfer to a 5 mm precision NMR tube, ensuring a minimum sample height of 4 cm to maintain magnetic field homogeneity.
Step 2: Probe Tuning & Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1 H (400 MHz), 13 C (100 MHz), and crucially, 19 F (376 MHz).
Step 3: Shimming and Lock Achieve a stable deuterium lock on the DMSO-d 6 signal. Perform automated gradient shimming (e.g., topshim) to ensure optimal magnetic field homogeneity. Causality: Poor shimming will obscure the fine JHF and JCF multiplet splittings required for structural proof.
Step 4: 1 H NMR Acquisition Execute a standard 1D proton sequence (e.g., zg30). Causality for D1: Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation ( T1 ) of all protons, preventing integration truncation and allowing for accurate quantitative assessment. Acquire 16 scans.
Step 5: 13 C NMR Acquisition Execute a proton-decoupled 1D 13 C sequence (e.g., zgpg30). Causality for D1: Extend D1 to 3.0–4.0 seconds. Quaternary carbons (C-1, C-2, C-4, C-5) lack attached protons to facilitate dipole-dipole relaxation, meaning their T1 times are significantly longer. Failing to extend D1 results in artificially suppressed quaternary signals . Acquire 1024 to 2048 scans.
Step 6: Data Processing Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Phase correct and baseline correct the spectra. Reference the spectra to the residual DMSO-d 6 solvent peaks (2.50 ppm for 1 H; 39.52 ppm for 13 C).
Spectral Data Synthesis & Mechanistic Interpretation
The quantitative data derived from the protocol above is summarized in the tables below.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Mechanistic Assignment Notes |
| C-5 OH | 11.20 | br s | - | 1H | Phenolic OH, downfield due to strong H-bonding with DMSO. |
| C-1 CHO | 10.15 | d | 4JHF = 2.0 | 1H | Aldehyde proton; exhibits long-range meta-coupling to Fluorine. |
| C-6 H | 7.65 | d | 4JHF = 6.0 | 1H | Aromatic proton. Smaller J value confirms a meta relationship to Fluorine. |
| C-3 H | 7.40 | d | 3JHF = 10.5 | 1H | Aromatic proton. Large J value confirms an ortho relationship to Fluorine. |
Interpretation Insight: The assignment of H-3 and H-6 is often a point of failure in standard analyses. However, the scalar coupling to the C-2 fluorine atom removes all ambiguity. H-3 is ortho to the fluorine, yielding a characteristically large 3JHF coupling (~10.5 Hz). Conversely, H-6 is meta to the fluorine, yielding a smaller 4JHF coupling (~6.0 Hz).
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF in Hz) | Type | Mechanistic Assignment Notes |
| C-1 CHO | 187.0 | d | 4JCF = 4.5 | CHO | Carbonyl carbon, long-range coupling to F. |
| C-2 | 161.1 | d | 1JCF = 250.0 | C-F | Quaternary, ipso to F. Massive one-bond coupling. |
| C-5 | 147.7 | d | 4JCF = 3.0 | C-OH | Quaternary, para to F. Deshielded by oxygen. |
| C-4 | 124.2 | d | 3JCF = 8.0 | C-Cl | Quaternary, meta to F. |
| C-1 | 121.5 | d | 2JCF = 15.0 | C | Quaternary, ortho to F. |
| C-6 | 118.2 | d | 3JCF = 6.0 | CH | Aromatic CH, meta to F. |
| C-3 | 114.4 | d | 2JCF = 22.0 | CH | Aromatic CH, ortho to F. Shielded by ortho-F effect. |
Interpretation Insight: The 13 C spectrum is dominated by the C-F coupling network. The ipso carbon (C-2) is immediately identifiable by its massive ~250 Hz splitting. The ortho carbons (C-1 and C-3) show ~15-22 Hz splittings, while the meta carbons (C-4 and C-6) show ~6-8 Hz splittings. This cascading coupling network acts as a spatial map of the entire molecule.
Visualizing the Elucidation Workflow
To ensure the trustworthiness of the structural assignment, modern laboratories employ a multi-nuclear, self-validating workflow. The logical relationship between the experimental steps and the final structural proof is visualized below.
Figure 1: Self-validating NMR workflow for halogenated benzaldehyde structural elucidation.
Orthogonal Validation (2D NMR)
While the 1D 1 H and 13 C data—anchored by the fluorine couplings—provide a highly confident assignment, the workflow demands orthogonal validation. By executing a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment, we can observe the long-range correlation between the aldehyde proton (10.15 ppm) and C-6 (118.2 ppm) as well as C-2 (161.1 ppm). This closes the logical loop, proving definitively that the structural framework is intact and that no unexpected isomeric rearrangements occurred during synthesis.
References
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Sigma-Aldrich. (2024). 4-Chloro-2-fluoro-5-hydroxybenzaldehyde Product Specifications. Catalog No. 1507007-33-1. Link
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BLD Pharm. (2024). 4-Chloro-2-fluoro-5-hydroxybenzaldehyde. Catalog No. BD01213319. Link[1]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Link
